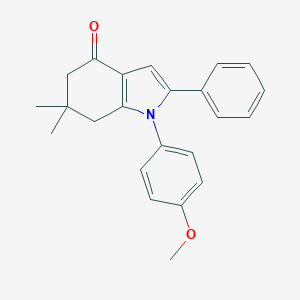![molecular formula C18H19NO4 B391744 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B391744.png)
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tricyclo[3.2.2.02,4]non-8-ene core, which is a rigid and strained system, making it a fascinating subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-methoxyphenylcarbamoyl group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the oxidation and coupling steps.
化学反应分析
Types of Reactions
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boron tribromide, sodium hydride.
Major Products
Oxidation: Esters, anhydrides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, this compound is used as a model system to study the reactivity of strained tricyclic systems. It is also used in the development of new synthetic methodologies.
Biology
In biology, derivatives of this compound are being investigated for their potential as enzyme inhibitors. The rigid structure of the tricyclic core makes it a good candidate for binding to active sites of enzymes.
Medicine
In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. Their unique structure allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. The rigid tricyclic core allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
相似化合物的比较
Similar Compounds
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid: Unique due to its tricyclic core and methoxyphenylcarbamoyl group.
Tricyclo[3.2.2.02,4]non-8-ene derivatives: Similar core structure but different functional groups.
2-methoxyphenylcarbamoyl derivatives: Similar functional group but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a rigid tricyclic core with a methoxyphenylcarbamoyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3g/mol |
IUPAC 名称 |
7-[(2-methoxyphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C18H19NO4/c1-23-14-5-3-2-4-13(14)19-17(20)15-9-6-7-10(12-8-11(9)12)16(15)18(21)22/h2-7,9-12,15-16H,8H2,1H3,(H,19,20)(H,21,22) |
InChI 键 |
WKXASDAMCFZKKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C4C3C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


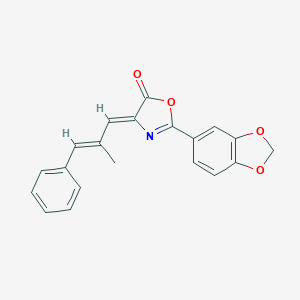
![2-({[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391662.png)
![4-[(4,5-dibromo-2-furyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391665.png)
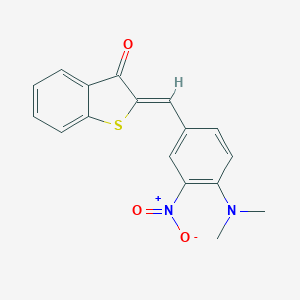
![3-{[(5-{2-Chloro-5-nitrophenyl}-2-furyl)methylene]amino}-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391668.png)
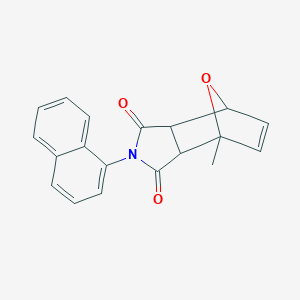
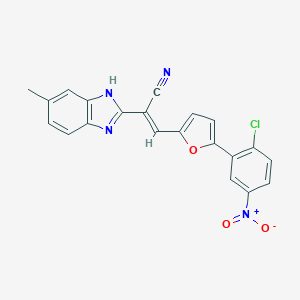
![4-Chloro-2-nitro-3,5-dimethyl-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B391675.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B391678.png)
![9H-fluoren-9-one [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391679.png)
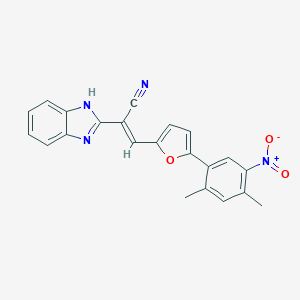
![6-(4-o-Tolyloxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B391681.png)
